molecular formula C13H13NO2S B12896129 (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one

(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one

Cat. No.: B12896129
M. Wt: 247.31 g/mol
InChI Key: FXGFAJIRQJPLAR-LUAWRHEFSA-N
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Description

(Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one is a heterocyclic compound that belongs to the oxazolone family. Oxazolones are known for their diverse chemical reactivity and are often used as intermediates in the synthesis of various biologically active molecules . This compound features a phenyl group, a propylthio group, and an oxazolone ring, making it a versatile building block in organic synthesis.

Preparation Methods

The synthesis of (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one typically involves the condensation of an appropriate aldehyde with an amino acid derivative under acidic or basic conditions. One common method is the reaction of phenylglycine with propylthiobenzaldehyde in the presence of a base such as sodium hydroxide . The reaction proceeds through the formation of an imine intermediate, which cyclizes to form the oxazolone ring.

Industrial production methods for oxazolones often involve similar synthetic routes but are optimized for large-scale production. This may include the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity .

Mechanism of Action

The mechanism of action of (Z)-2-Phenyl-4-((propylthio)methylene)oxazol-5(4H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Properties

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

(4Z)-2-phenyl-4-(propylsulfanylmethylidene)-1,3-oxazol-5-one

InChI

InChI=1S/C13H13NO2S/c1-2-8-17-9-11-13(15)16-12(14-11)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3/b11-9-

InChI Key

FXGFAJIRQJPLAR-LUAWRHEFSA-N

Isomeric SMILES

CCCS/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2

Canonical SMILES

CCCSC=C1C(=O)OC(=N1)C2=CC=CC=C2

Origin of Product

United States

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